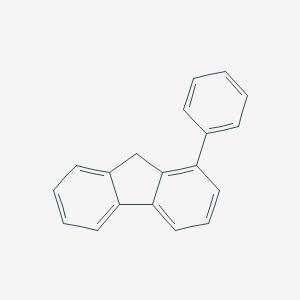
1-phenyl-9H-fluorene
Descripción general
Descripción
1-phenyl-9H-fluorene is a polycyclic aromatic hydrocarbon that is widely used in scientific research due to its unique physical and chemical properties. It is a white crystalline powder that is insoluble in water and soluble in organic solvents. This compound has been extensively studied for its potential applications in various fields, including materials science, organic electronics, and biomedical research.
Mecanismo De Acción
The mechanism of action of 1-phenyl-9H-fluorene in biological systems is not well understood. However, it has been suggested that the compound may interact with cellular membranes and alter their properties, which can affect cellular signaling pathways and gene expression.
Biochemical and Physiological Effects
1-phenyl-9H-fluorene has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that the compound can induce apoptosis (programmed cell death) in cancer cells, which suggests that it may have potential applications in cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-phenyl-9H-fluorene in lab experiments include its unique physical and chemical properties, which make it a versatile building block for the synthesis of organic semiconductors. The compound is also relatively easy to synthesize, which makes it accessible to researchers.
The limitations of using 1-phenyl-9H-fluorene in lab experiments include its low solubility in water, which can make it difficult to work with in aqueous environments. The compound is also relatively unstable under certain conditions, which can limit its applications in some experimental settings.
Direcciones Futuras
There are several future directions for research on 1-phenyl-9H-fluorene. One potential area of research is the development of new synthetic methods for the compound, which could improve its efficiency and reduce its environmental impact.
Another area of research is the development of new applications for 1-phenyl-9H-fluorene in biomedical research. For example, the compound could be used as a drug delivery vehicle for targeted cancer therapy, or as a fluorescent probe for imaging applications.
Overall, 1-phenyl-9H-fluorene is a versatile and promising compound that has potential applications in various scientific fields. Further research is needed to fully understand its mechanism of action and to explore its potential applications in biomedical research.
Aplicaciones Científicas De Investigación
1-phenyl-9H-fluorene has been extensively studied for its potential applications in various scientific fields. In materials science, it is used as a building block for the synthesis of organic semiconductors, which have potential applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
In organic electronics, 1-phenyl-9H-fluorene has been used as a hole-transporting material in OLEDs, which are used in display technologies. The compound has also been used as a host material for phosphorescent dyes in OLEDs, which can improve the efficiency and stability of the devices.
Propiedades
Fórmula molecular |
C19H14 |
|---|---|
Peso molecular |
242.3 g/mol |
Nombre IUPAC |
1-phenyl-9H-fluorene |
InChI |
InChI=1S/C19H14/c1-2-7-14(8-3-1)16-11-6-12-18-17-10-5-4-9-15(17)13-19(16)18/h1-12H,13H2 |
Clave InChI |
PUFWGUZSDHANBX-UHFFFAOYSA-N |
SMILES |
C1C2=CC=CC=C2C3=CC=CC(=C31)C4=CC=CC=C4 |
SMILES canónico |
C1C2=CC=CC=C2C3=CC=CC(=C31)C4=CC=CC=C4 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl [(4-chloro-2-quinazolinyl)sulfanyl]acetate](/img/structure/B289642.png)
![5-({[6-methyl-2-(1-piperidinyl)-4-pyrimidinyl]sulfanyl}methyl)-3-(4-morpholinylmethyl)-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B289645.png)
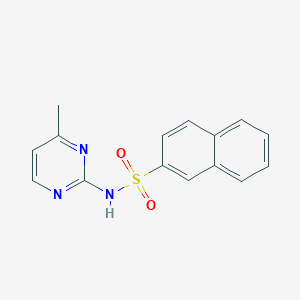
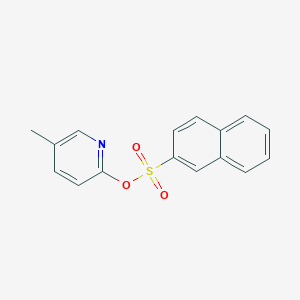
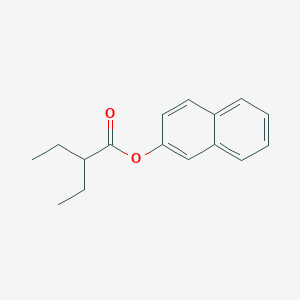
![Phenyl 2-[(2-ethylbutanoyl)oxy]benzoate](/img/structure/B289649.png)
![4-[(2-Ethylbutanoyl)oxy]-3,5-dimethoxybenzoic acid](/img/structure/B289650.png)





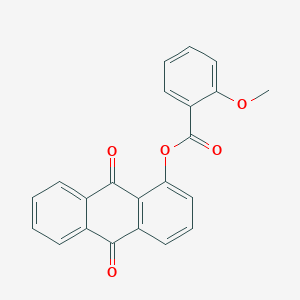
![Phenyl 2-{[(2-methylphenyl)sulfonyl]oxy}benzoate](/img/structure/B289666.png)